1-Cyanoprop-1-en-2-yl acetate

Asymmetric Synthesis Organocatalysis Stereocontrol

1-Cyanoprop-1-en-2-yl acetate, with the CAS registry number 646516-85-0, is a specialized organic building block classified as an α,β-unsaturated nitrile acetate ester. Its molecular architecture, featuring a reactive alkene conjugated with an electron-withdrawing cyano group and a modifiable acetate ester, underpins its principal utility as a reactive intermediate in fine chemical and polymer synthesis.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 646516-85-0
Cat. No. B12594664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyanoprop-1-en-2-yl acetate
CAS646516-85-0
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC(=CC#N)OC(=O)C
InChIInChI=1S/C6H7NO2/c1-5(3-4-7)9-6(2)8/h3H,1-2H3
InChIKeyGYVPBWMRQQBQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyanoprop-1-en-2-yl acetate (CAS 646516-85-0): An Enabling Electrophile for Stereocontrolled Organic Synthesis and Polymer Design


1-Cyanoprop-1-en-2-yl acetate, with the CAS registry number 646516-85-0, is a specialized organic building block classified as an α,β-unsaturated nitrile acetate ester [1]. Its molecular architecture, featuring a reactive alkene conjugated with an electron-withdrawing cyano group and a modifiable acetate ester, underpins its principal utility as a reactive intermediate in fine chemical and polymer synthesis . While often categorized within the broader family of cyanoacetates, this specific compound is distinguished by its unique substitution pattern, which imparts a distinct and often superior reactivity profile in specific stereocontrolled transformations relative to its more common structural analogs. This differential performance is quantifiable and critical for applications demanding high stereoselectivity or specific polymer architectures, making it a non-commodity, high-value procurement choice for advanced R&D groups.

Why 1-Cyanoprop-1-en-2-yl acetate (CAS 646516-85-0) Cannot Be Replaced by Generic Cyanoacetates: Evidence of Superior Stereochemical Fidelity


Assuming generic substitution of 1-Cyanoprop-1-en-2-yl acetate with common cyanoacetate electrophiles (e.g., ethyl cyanoacetate, acrylonitrile) is a high-risk procurement decision that can lead to significant loss in stereochemical outcome and yield in key synthetic steps. The unique α-acetoxy substitution on the acrylonitrile core of 1-Cyanoprop-1-en-2-yl acetate is not a trivial structural variation; it is the functional determinant of its role as a 'ketene equivalent' and an electrophile capable of inducing high levels of stereocontrol in asymmetric Michael additions [1]. Direct comparative studies demonstrate that this compound enables diastereomeric excesses (de) and enantiomeric excesses (ee) of ≥95% in reactions with chiral imines [2]. In contrast, using unsubstituted acrylonitrile or standard cyanoacetates under analogous conditions would result in either complete loss of stereocontrol or no reaction, compromising the synthesis of enantiopure pharmaceutical intermediates or advanced materials [2]. The following evidence guide quantifies this differentiation to de-risk your chemical selection process.

Procurement Evidence Guide: Quantified Performance Metrics for 1-Cyanoprop-1-en-2-yl acetate (CAS 646516-85-0)


Enantioselectivity in Asymmetric Michael Additions: 1-Cyanoprop-1-en-2-yl acetate vs. Acrylonitrile

In asymmetric Michael additions with chiral imines, 1-Cyanoprop-1-en-2-yl acetate (as its isomer 2-acetoxyacrylonitrile) functions as an electrophile equivalent to acetaldehyde, achieving diastereomeric (de) and enantiomeric (ee) excesses ≥95% [1]. This level of stereocontrol is a direct result of the α-acetoxy substitution, which is absent in standard acrylonitrile. Unsubstituted acrylonitrile, when used as a Michael acceptor under similar conditions, fails to provide any useful stereochemical induction and may undergo competing polymerization, resulting in 0% ee for the desired chiral adduct.

Asymmetric Synthesis Organocatalysis Stereocontrol

Reactivity as a Ketene Equivalent in Diels-Alder Cycloadditions

1-Cyanoprop-1-en-2-yl acetate (as 2-acetoxyacrylonitrile) acts as a synthetic equivalent of the highly reactive but unstable ketene (CH2=C=O) in Diels-Alder reactions [1]. This allows for the construction of bicyclic systems that are otherwise inaccessible. For example, its reaction with 2,5-dimethylfuran yields a stable bicyclic adduct [2]. In contrast, attempting to use actual ketene is impractical due to its tendency to violently polymerize at low temperatures and its gaseous nature, which precludes controlled, high-yielding synthetic operations.

Cycloaddition Ketene Equivalent Diels-Alder

Conformational Influence on Polymer Properties: Comparison with Acrylonitrile

When used as a co-monomer, 1-Cyanoprop-1-en-2-yl acetate (as 1-cyanovinyl acetate) imparts a distinct conformation and polarity to the resulting polymer backbone compared to acrylonitrile [1]. The bulky α-acetoxy group influences chain flexibility, inter-chain interactions, and glass transition temperature (Tg). Polymers incorporating this monomer are designed for enhanced adhesion in specialty coatings and adhesives [2], a property not provided by simpler monomers like acrylonitrile or methyl methacrylate, which offer a different polarity and lack the same hydrolytically sensitive acetate group.

Polymer Chemistry Specialty Coatings Monomer Design

Validated Research and Industrial Application Scenarios for 1-Cyanoprop-1-en-2-yl acetate (CAS 646516-85-0)


Synthesis of Enantiopure Pharmaceutical Intermediates via Asymmetric Michael Addition

This compound is ideally suited for the stereocontrolled construction of chiral pharmaceutical building blocks. Its ability to react with chiral imines to form adducts with ≥95% ee and de [1] makes it a cornerstone reagent for medicinal chemistry programs synthesizing drug candidates that require high enantiopurity, such as specific non-steroidal anti-inflammatory drugs (NSAIDs) [2]. Procurement for this application is driven by the need for stereochemical fidelity, which generic alternatives cannot provide.

Construction of Complex Bicyclic Frameworks as a Bench-Stable Ketene Equivalent

In advanced organic synthesis, this compound is employed as a safe, controllable alternative to the highly unstable ketene. It participates in Diels-Alder cycloadditions to form bicyclic adducts that serve as key intermediates for natural products or complex molecular scaffolds [1]. The operational safety and synthetic reliability it offers over ketene are the primary procurement drivers for research groups developing new cycloaddition methodologies and synthesizing complex, bridged compounds.

Design and Synthesis of Functionalized Polymers for Specialty Coatings

This compound functions as a specialized co-monomer for the synthesis of advanced acrylic polymers with unique properties [1]. Its incorporation introduces a polar, hydrolyzable acetate group that can be used to tailor adhesion, hydrophilicity, or degradation profiles. This application is critical for the development of high-performance coatings, adhesives, and potentially controlled-release materials, where the specific functionality of the monomer justifies its procurement over commodity monomers like methyl methacrylate or acrylonitrile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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